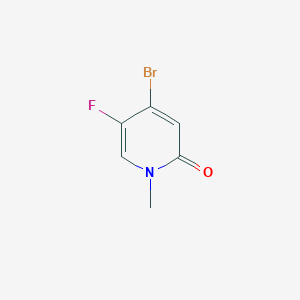
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline
Vue d'ensemble
Description
(R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline, also known as RMDMA, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. RMDMA is a chiral compound, meaning that it has two enantiomers, or optical isomers, that are mirror images of each other. RMDMA is a white powder that is soluble in water and alcohol, and has the molecular formula C9H15NO3.
Applications De Recherche Scientifique
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has a wide range of applications in scientific research. It is used as a chiral ligand in asymmetric synthesis, as a catalyst in organic reactions, and as a reagent in the synthesis of various compounds. Additionally, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been studied as a potential inhibitor of enzymes such as cytochrome P450 and monoamine oxidase. Furthermore, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been studied as a potential drug for the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Mécanisme D'action
The exact mechanism of action of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is not yet known. However, it is believed that (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline acts as a potent inhibitor of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been shown to act as an agonist of certain neurotransmitters, such as dopamine and serotonin, which may be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been shown to have a variety of biochemical and physiological effects. In laboratory studies, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been shown to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been shown to act as an agonist of certain neurotransmitters, such as dopamine and serotonin, which may be responsible for its potential therapeutic effects in neurological disorders. Furthermore, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline has several advantages and limitations for lab experiments. One of the main advantages of using (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline in lab experiments is that it is a chiral compound, meaning that it has two enantiomers, or optical isomers, that are mirror images of each other. This makes it useful for asymmetric synthesis and for the study of enantioselective reactions. Additionally, (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is relatively inexpensive and easy to synthesize. However, one of the main limitations of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is that its exact mechanism of action is not yet known, which can make it difficult to study its effects in detail.
Orientations Futures
There are several potential future directions for research on (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline. One potential direction is to further study its mechanism of action in order to better understand its potential therapeutic effects in neurological disorders. Additionally, further research could be conducted to explore the potential applications of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline in other scientific research fields, such as organic synthesis. Furthermore, research could be conducted to explore the potential side effects of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline and to develop methods to reduce or eliminate them. Finally, further research could be conducted to explore the potential uses of (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline in industrial processes.
Propriétés
IUPAC Name |
4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2)15-8-11(16-12)7-14-10-5-3-9(13)4-6-10/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNPYZDGCREBGS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



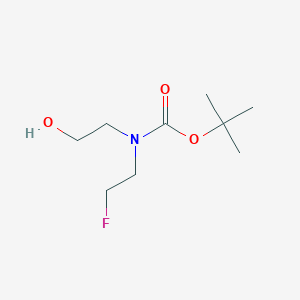
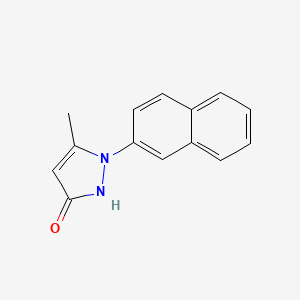
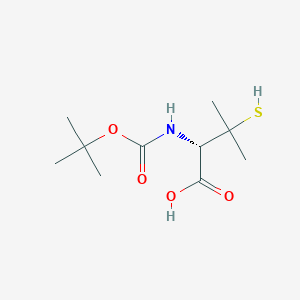
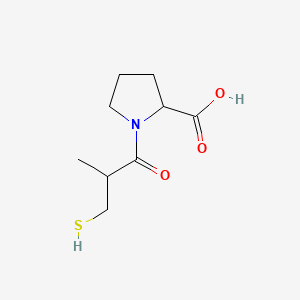

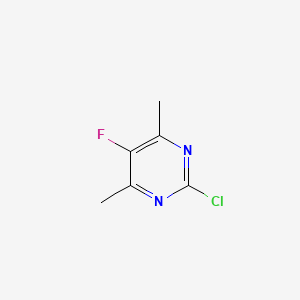
![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)
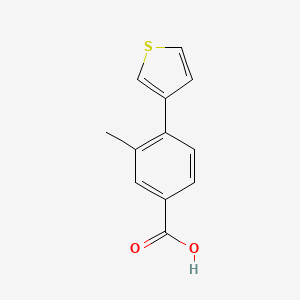

![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)
![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)

![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)
